Bisacodyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble in water and alkaline solvents. Soluble in acids, alcohol, acetone, propylene glycol and other organic solvents.

1 G SOL IN 210 ML ALCOHOL, 2.5 ML CHLOROFORM, 275 ML ETHER

Synonyms

Canonical SMILES

bisacodyl active metabolite BHPM conversion

Mechanism of Action: BHPM's Dual Effect

Once formed, BHPM induces a laxative effect through two primary, parallel mechanisms on the large intestine:

- Stimulation of Motility: BHPM enhances colonic smooth muscle contractility, which promotes peristalsis. This effect is direct on the muscle and is not mediated by the nervous system, as it is insensitive to the nerve blocker tetrodotoxin. The contraction is dependent on the influx of calcium through L-type calcium channels [1].

- Enhancement of Secretion: BHPM alters fluid and electrolyte transport.

- When acting from the luminal (apical) side, it increases potassium (K⁺) secretion [1].

- After being absorbed, when acting from the basolateral side, it stimulates nerve-mediated secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) [1].

- It also activates adenylate cyclase, increasing cyclic AMP (cAMP), which leads to active secretion of ions and inhibits the absorption of sodium (Na⁺) and chloride (Cl⁻) [2] [3].

- Furthermore, it decreases the expression of aquaporin 3 (AQP3) in the colon, preventing water reabsorption from the intestinal lumen back into the vasculature, thereby increasing stool water content [2] [3].

The following diagram illustrates the conversion and dual mechanism of action of BHPM.

Experimental Protocols for Investigating BHPM

To study the effects of BHPM in a research setting, in vitro methodologies using human intestinal tissue are commonly employed. The following workflow is adapted from a study that investigated the contractile and secretory responses of human intestinal preparations to BHPM [1].

Key Methodological Details:

- Tissue Source: Studies use macroscopically normal specimens from patients undergoing surgery [1].

- BHPM Application: The metabolite is applied in a concentration-dependent manner (e.g., 0.5-5 μM). In secretory studies, applying BHPM to the apical vs. basolateral side of the tissue can differentiate between direct epithelial and nerve-mediated effects [1].

- Pharmacological Blockers: To elucidate the mechanism, specific inhibitors are used:

- Nifedipine (L-type Ca²⁺ channel blocker): Used to confirm the dependency of muscle contraction on calcium influx [1].

- Tetrodotoxin (TTX, nerve blocker): Used to determine if a effect is mediated by the enteric nervous system [1].

- Iberiotoxin (KCa 1.1/BK channel blocker): Used to reverse the apical decrease in ion current caused by BHPM [1].

Comparative Pharmacology of Stimulant Laxatives

BHPM, the metabolite of synthetic prodrugs, has a distinct profile compared to a natural stimulant laxative like senna.

| Feature | This compound / Sodium Picosulfate (BHPM) | Senna (Rhein Anthrone) |

|---|---|---|

| Origin | Synthetic [4] | Natural (plant) [4] |

| Active Metabolite | BHPM [5] | Rhein anthrone / Rhein [4] |

| Metabolic Dependency | this compound: Endogenous enzymes SPS: Gut bacteria [5] [4] | Gut bacteria [4] | | Guideline Recommendation (AGA/ACG) | Strong recommendation, high certainty of evidence [4] | Conditional recommendation, low certainty of evidence [4] | | Stability of Effect | this compound's effect is less likely to be altered by antibiotics [4] | Effect may be impaired by antibiotics that disrupt gut bacteria [4] |

This pharmacological profile, particularly the robust clinical evidence and consistent effect of this compound, supports its strong recommendation in recent clinical guidelines for managing chronic idiopathic constipation [4].

References

- 1. bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM)-the ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Are all stimulant laxatives the same? A comparative ... [efsm.online]

- 5. This compound: A review of pharmacology and clinical evidence to ... [pmc.ncbi.nlm.nih.gov]

bisacodyl pharmacokinetics absorption distribution metabolism

Pharmacokinetic Parameters of Bisacodyl

The following table consolidates the key quantitative PK data for this compound and its active metabolite, BHPM.

| Parameter | Value / Range | Comments / Conditions |

|---|---|---|

| Absorption & Bioavailability | ||

| Bioavailability | ~16% [1] | Minimal systemic absorption; designed for local action in colon [2] [3]. |

| Tmax (Active Metabolite BHPM) | 8 hours (tablet) [1] | Enteric-coated tablet. 1.7 hours (oral solution) [1]. |

| Cmax (Active Metabolite BHPM) | 26 ng/mL (tablet) [1] | Following 10 mg enteric-coated tablet. 237 ng/mL (oral solution) [1]. |

| Distribution | ||

| Volume of Distribution (Vd) | 181 L (single dose) [2] [1] | Volume of distribution for the active metabolite, BHPM. 289 L (steady state) [2] [1]. |

| Metabolism & Elimination | ||

| Metabolism Site | Intestinal mucosa & colonic bacterial enzymes [2] [3] | Hydrolyzed to active metabolite BHPM. |

| Active Metabolite | BHPM[Bis-(p-hydroxyphenyl)-pyridyl-2-methane] [2] [1] [3] | |

| Half-Life (BHPM) | 7.3 - 10 hours [1] | 7.3h (single dose); 10.0h (multiple doses) [1]. Reported as 7.7h elsewhere [3]. |

| Primary Route of Elimination | Feces [2] | Majority of dose excreted in feces as free BHPM [3]. |

| Urinary Excretion | 13.8 - 17.0% [2] [1] | Excreted in urine as BHPM glucuronide. |

Mechanism of Action and Metabolic Pathway

This compound is a prodrug that requires conversion to its active form, BHPM, to exert a dual prokinetic and secretory effect in the large intestine [3].

Metabolic Activation

This compound's conversion to its active metabolite, BHPM, is a crucial activation step [2] [3]. The following diagram illustrates the metabolic pathway and primary mechanisms of action.

Detailed Mechanisms

The active metabolite BHPM drives this compound's effect through two primary mechanisms:

Stimulation of Colonic Motility: BHPM directly stimulates the colonic mucosa and the enteric nervous system, triggering the release of neurotransmitters like acetylcholine and substance P [4]. This stimulates high-amplitude propagated contractions (HAPCs), which are crucial for mass colonic movement and propulsion of stool [2] [3]. Studies show it has a direct prokinetic effect on the longitudinal smooth muscle [2].

Induction of Secretion: BHPM stimulates adenylate cyclase in the colonic mucosa, increasing intracellular cyclic AMP (cAMP) levels [2] [4]. This leads to:

- Active secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the colonic lumen [2].

- Passive efflux of sodium (Na⁺), potassium (K⁺), and water following the osmotic gradient [2].

- Inhibition of aquaporin 3 (AQP3) expression in the colon, preventing water reabsorption from the lumen back into the vasculature [2] [1].

Experimental Protocol for Pharmacokinetic Studies

For scientists seeking to replicate or build upon existing data, here is a core methodology for a PK study of oral this compound.

- 1. Study Population: Healthy adult volunteers.

- 2. Drug Administration: Single oral dose of 10 mg enteric-coated this compound tablet, swallowed whole with water. Tablets should not be crushed or chewed [5]. Participants should fast from antacids and milk for at least 1 hour before and after dosing [6] [5].

- 3. Blood Sample Collection: Serial blood samples should be collected in appropriate anti-coagulant tubes at pre-dose (0 h) and at 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours post-dose [1] [3].

- 4. Biofluid Collection for Mass Balance:

- 5. Sample Analysis:

- 6. Data Analysis:

Key Considerations for Drug Development

- Low Systemic Exposure: The minimal absorption and rapid conjugation to an inactive metabolite contribute to a favorable safety profile for short-term use [2] [3].

- Potential for Chronic Use Effects: While considered safe for short-term use, chronic use or overdose may lead to electrolyte imbalances (e.g., hypokalemia) and has been associated with structural changes to the colonic myenteric plexus ("cathartic colon") [2] [5].

- Formulation Impact: The enteric coating is critical for directing the drug's release to the colon and minimizing gastric irritation [6] [3]. The PK profile differs significantly between enteric-coated tablets and oral solutions [1].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. This compound: A review of pharmacology and clinical evidence to ... [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound Monograph for Professionals [drugs.com]

- 6. This compound: uses, dosing, warnings, adverse events ... [medcentral.com]

bisacodyl structure activity relationship diphenylmethane derivatives

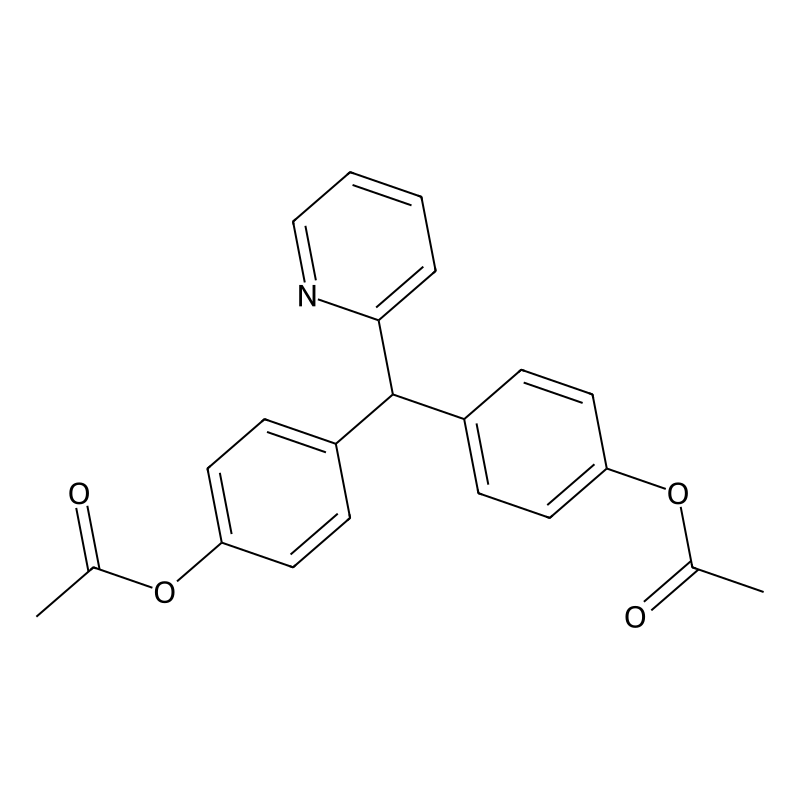

Introduction to Diphenylmethane Derivatives

Diphenylmethane derivatives are a class of synthetic compounds initially developed as laxatives to replace phenolphthalein [1]. Their core structure consists of two benzene rings connected by a central carbon atom. Key members of this class include bisacodyl and sodium picosulfate, both of which are prodrugs that are metabolized into the same active metabolite, BHPM (bis-(p-hydroxyphenyl)-pyridyl-2-methane) [2] [1]. The following diagram illustrates this metabolic activation pathway and the core structural requirements for activity.

Structure-Activity Relationship of this compound and Derivatives

The laxative and newly discovered biological activities of these compounds depend critically on specific structural features, which are summarized in the table below.

| Structural Feature | Role in Structure-Activity Relationship | Impact on Biological Activity |

|---|---|---|

| Two Free Para-Position Hydroxyl Groups | Essential for secretagogue and laxative efficacy [1]. | The active metabolite BHPM has this structure; it is necessary for stimulating colonic motility and secretion [2] [1]. |

| Structure of the Third Aryl Group | Influences the potency of the secretagogue effect [1]. | A nitrogen-containing pyridyl ring (as in BHPM) contributes to optimal activity [1]. The distance from the central carbon and the nitrogen's dissociation constant are key factors [1]. |

| Acetyl Ester (in this compound) | Serves as a protecting group, making this compound a prodrug [2]. | Prevents premature activation. The ester is cleaved by intestinal deacetylase enzymes in the colon, targeting drug release [2] [1]. |

| Sulfate Ester (in Sodium Picosulfate) | Serves as a protecting group, making it a prodrug [1]. | Cleaved by bacterial sulfatase enzymes in the colon. Its action can be affected by antibiotic use [1]. |

Emerging Biological Activities and SAR Insights

Recent research has explored the potential of repurposing the diphenylmethane scaffold for other therapeutic areas.

Antibacterial Activity: A 2023 study screened diphenylmethane derivatives for inhibition of the bacterial enoyl-acyl carrier protein reductase (FabI), a promising antibacterial target [3]. The research identified several active compounds, with RK10 showing the most promise.

- Activity Profile: RK10 exhibited broad-spectrum activity, inhibiting both Gram-positive and Gram-negative strains, including MRSA and E. coli, with a reported MIC of 2.70 μg/mL against MRSA and 47.64 μg/mL against E. coli [3].

- SAR Insight: Molecular dynamics simulations suggested that RK10's broad-spectrum activity correlated with its optimal fitting into the FabI enzyme's catalytic pocket [3].

Cytotoxic Activity against Quiescent Glioblastoma Stem-like Cells (GSCs): A 2015 drug repurposing screen identified this compound as a potent and selective cytotoxic agent against quiescent GSCs, a cell population resistant to conventional therapy [4].

- Key SAR Finding: Structure-function studies demonstrated that the deacetylated metabolite, DDPM (4,4'-dihydroxydiphenyl-2-pyridyl-methane), which is structurally identical to BHPM, is the active pharmacophore for this anti-cancer activity [4]. This underscores the critical importance of the free para-hydroxyl groups.

Experimental Protocols for Key Activities

For researchers looking to replicate or build upon these findings, here are summaries of the key experimental methodologies.

1. Protocol for Antimicrobial Susceptibility Testing [3]

- Initial Screening: Use the disk diffusion test against a panel of bacterial strains (e.g., S. aureus, MRSA, B. subtilis, E. coli). Measure the zone of inhibition (ZOI).

- Minimum Inhibitory Concentration (MIC) Determination: Use the broth dilution method. Prepare serial dilutions of the test compound in a suitable broth medium, inoculate with a standardized bacterial suspension, and incubate. The MIC is the lowest concentration that prevents visible growth.

- Data Analysis: Compare ZOI and MIC values to standard antibiotics like chloramphenicol and triclosan for benchmarking.

2. Protocol for Cytotoxicity Screening on Quiescent Cancer Stem-like Cells [4]

- Cell Culture: Derive and maintain glioblastoma stem-like cells (GSCs) as neurospheres in serum-free medium.

- Induction of Quiescence: Generate slow-growing, "quiescent" GSCs by withholding medium renewal for an extended period (e.g., 9-16 days). Validate quiescence by measuring DNA synthesis (e.g., EdU incorporation) and cell cycle analysis (e.g., Ki-67 staining, propidium iodide flow cytometry).

- Viability Assay: Treat proliferating and quiescent GSCs with test compounds. Assess cell survival by measuring intracellular ATP levels using a luminescent cell viability assay (e.g., CellTiter-Glo).

- Data Analysis: Compare the cytotoxic potency (e.g., IC50) of compounds between proliferating and quiescent cell populations to identify selective agents.

Key Takeaways for Research and Development

- The Diphenylmethane Scaffold is Versatile: While its laxative pharmacology is well-understood, its potential in antibacterial and oncology applications is just beginning to be explored.

- The Active Metabolite is Central: For all activities discussed, the deacetylated, diphenolic form (BHPM/DDPM) is the active species. Any drug design efforts must preserve or optimize this core.

- Prodrug Strategy is Key for Targeting: The use of ester prodrugs (acetyl in this compound, sulfate in sodium picosulfate) is a successful strategy for achieving targeted, local action in the gut, and a similar approach could be considered for new indications.

References

- 1. This compound: A review of pharmacology and clinical evidence to ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Molecular Modelling Study and Antibacterial Evaluation of ... [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Library Screening and Structure -Function Relationship ... [journals.plos.org]

bisacodyl effect on aquaporin AQP3 AQP4 expression

Molecular Mechanism of Action

The laxative effect of bisacodyl is attributed to decreased AQP3 expression in colonic mucosal epithelial cells, which is triggered by prostaglandin E2 (PGE2) secreted from macrophages. The following diagram illustrates this signaling pathway.

Figure 1: this compound decreases AQP3 expression via a macrophage-PGE2 pathway.

This compound also counteracts opioid-induced constipation by normalizing elevated AQP3 and AQP4 levels.

- In morphine-induced constipation, administration of morphine leads to increased expression of both AQP3 and AQP4 mRNA in the colon, resulting in increased water absorption from the gut lumen and hardened stools [1] [2].

- This compound treatment prevents these morphine-induced increases in AQP3 and AQP4 expression, restoring fecal water content and bowel movement time to normal levels [1] [2].

Summary of Quantitative Data

The tables below summarize key quantitative findings from experimental studies.

Table 1: Key Findings from this compound Efficacy Studies

| Experimental Model | Key Measured Outcome | Effect of this compound | Reference |

|---|---|---|---|

| Rat model of this compound-induced diarrhea | AQP3 protein expression in colon | Significant decrease | [3] [4] [5] |

| Fecal water content | Significant increase | [3] [4] | |

| Mouse model of morphine-induced constipation | AQP3 mRNA in colon | Prevented morphine-induced increase | [1] [2] |

| AQP4 mRNA in colon | Prevented morphine-induced increase | [1] [2] | |

| Fecal water content | Restored to normal levels | [1] | |

| Colonic bead expulsion time | Restored to normal levels | [1] |

Table 2: Supporting Evidence from Pathway Inhibition Studies

| Experimental Approach | Intervention | Observed Effect on this compound's Action | Implied Mechanism |

|---|---|---|---|

| COX inhibition | Pre-treatment with Indomethacin | Suppressed the decrease in AQP3 and the laxative effect | This compound requires PGE2 secretion, which depends on COX-2 activity [3] [4]. |

| AQP3 inhibition | Use of HgCl₂ or CuSO₄ | Induced diarrhea without changing intestinal osmotic pressure [3] [4]. | Directly inhibiting AQP3 function is sufficient to inhibit water absorption and cause diarrhea, mimicking this compound's effect. |

Detailed Experimental Protocols

The following methodologies are compiled from key studies to provide a reproducible experimental framework.

Protocol: In Vivo Evaluation of Laxative Effect

This method is used to assess the efficacy of this compound in animal models and to collect colon tissue for analysis [1].

- Animal Models: Typically uses Sprague-Dawley rats or specific pathogen-free mice.

- Constipation Induction: For opioid-induced constipation, morphine is administered orally or subcutaneously.

- Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally.

- Outcome Measures:

- Fecal Water Content: Feces are collected, weighed, dried, and re-weighed. Water content is calculated as

(wet weight - dry weight) / wet weight × 100%. - Colonic Bead Expulsion Time: A glass bead is inserted into the distal colon. The time from insertion to expulsion is recorded.

- Tissue Collection: After sacrifice, colon segments are excised, rinsed with saline, and stored for molecular analysis.

- Fecal Water Content: Feces are collected, weighed, dried, and re-weighed. Water content is calculated as

Protocol: Molecular Analysis of AQP Expression

This protocol describes how to analyze AQP3 and AQP4 expression levels from colon tissue [1].

- RNA Extraction and qRT-PCR:

- Total RNA is isolated from colon tissue using a commercial kit.

- RNA is reverse-transcribed into cDNA.

- Quantitative PCR is performed using gene-specific primers for Aqp3 and Aqp4. Expression levels are normalized to a housekeeping gene.

- Protein Analysis (Western Blotting):

- Colon tissue is homogenized in a protein extraction buffer.

- Proteins are separated by SDS-PAGE and transferred to a membrane.

- Membranes are incubated with primary antibodies against AQP3 or AQP4, followed by incubation with secondary antibodies. Protein bands are visualized and quantified.

Protocol: In Vitro Analysis of Mechanism

This cell-based approach elucidates the cellular signaling pathway [5].

- Cell Lines: Uses macrophage-like RAW264.7 cells and human colon epithelial HT-29 cells.

- Macrophage Activation:

- RAW264.7 cells are treated with this compound.

- The concentration of PGE2 in the culture medium is measured using an ELISA kit.

- Epithelial Response:

- HT-29 cells are treated with PGE2.

- AQP3 expression is analyzed via qRT-PCR or Western Blotting.

- Pathway Blockade:

- Cells are pre-treated with a COX inhibitor before this compound exposure to confirm the pathway's specificity.

Research Context and Additional Insights

- Comparative Mechanisms: Other laxatives work differently. The osmotic laxative magnesium sulfate increases AQP3 expression, while the stimulant laxative sennoside A decreases it via a similar PGE2-mediated pathway [3] [4].

- AQP3 in Diarrhea: Decreased AQP3 expression is also observed in other diarrheal conditions, including Irritable Bowel Syndrome with Diarrhea (IBS-D) and inflammatory bowel disease, highlighting its role in intestinal water homeostasis [6] [7].

- Species-Specific Considerations: Most mechanistic data come from rodent models. AQP4 is the predominant water channel in the mouse colon, whereas AQP3 is predominant in the human colon, suggesting potential translational differences [3] [4].

References

- 1. This compound overcomes morphine-induced constipation by ... [rrpharmacology.ru]

- 2. This compound overcomes morphine-induced constipation by ... [scholar.unair.ac.id]

- 3. Aquaporins in the Colon as a New Therapeutic Target in ... [pmc.ncbi.nlm.nih.gov]

- 4. Aquaporins in the Colon as a New Therapeutic Target ... [mdpi.com]

- 5. The laxative effect of this compound is attributable to decreased ... [medchemexpress.com]

- 6. Roles and regulation of Aquaporin-3 in maintaining the gut ... [frontiersin.org]

- 7. Roles and regulation of Aquaporin-3 in maintaining the gut ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Bisacodyl Enteric Coating Design and Release Mechanism

Introduction and Formulation Rationale

Bisacodyl is a stimulant laxative that has been clinically used since the 1950s for treating constipation and preparing the bowel for diagnostic procedures. As a diphenylmethane derivative, this compound acts as a prodrug that must be converted to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), specifically in the colon to exert its therapeutic effects. This localized activation mechanism necessitates precise targeting to the large intestine to maximize efficacy while minimizing systemic exposure and upper GI side effects. The enteric coating design for this compound formulations therefore serves the critical function of ensuring that drug release occurs primarily in the colonic environment, protecting the drug from premature release and degradation in the stomach and small intestine while potentially enhancing its bioavailability at the target site [1] [2].

The fundamental challenge in this compound formulation stems from its physicochemical properties and physiological requirements. With an aqueous solubility of only 1.3 μg/mL in water, this compound presents significant formulation challenges for achieving adequate colonic concentrations. Additionally, the relatively low fluid volume in the colon (1-44 mL in fasted state, 2-97 mL in fed state) further complicates drug dissolution and distribution. These factors, combined with the need to prevent gastric irritation and optimize therapeutic efficacy, have driven the development of sophisticated coating strategies that respond to specific physiological triggers in the gastrointestinal tract [2]. The evolution from simple enteric coatings to advanced double-coating systems represents a significant pharmaceutical advancement in colonic drug delivery, addressing the substantial inter-individual variability in gastrointestinal physiology that can affect drug release profiles [3].

Enteric Coating Design Strategies

Coating Materials and Composition

Polymer selection forms the foundation of effective this compound enteric coating systems. The most widely employed polymers for this compound formulations are pH-dependent polymethacrylates, particularly Eudragit varieties, which provide reliable protection in the stomach and controlled release in the intestinal environment. These polymers remain intact in the acidic gastric environment but dissolve at the higher pH levels encountered in the small intestine and colon. The specific dissolution pH thresholds vary between polymer types, allowing formulators to precisely target different regions of the gastrointestinal tract. Eudragit L100 dissolves at pH ≥ 6.0, making it suitable for release in the distal small intestine, while Eudragit S100 with a higher dissolution threshold (pH ≥ 7.0) enables more specific colonic targeting. These polymers can be applied alone or in combination to create sequential release profiles that optimize drug delivery to the desired location [2] [4].

The coating formulation extends beyond the primary polymer to include several functional excipients that enhance processing and performance. Plasticizers such as triethyl citrate (TEC) are incorporated to improve film flexibility and prevent cracking during compression or storage. Anti-adherents like talc reduce agglomeration during the coating process, while stabilizers protect the formulation from environmental factors. The coating solutions are typically prepared using volatile solvent systems such as acetone-isopropanol mixtures (4:6 w/w) that facilitate uniform film formation and rapid drying. The total solute concentration in the coating solution generally ranges from 13-15%, balancing viscosity for optimal spraying with sufficient solid content to achieve the desired coating thickness. This comprehensive approach to material selection addresses both the physiological targeting requirements and the practical manufacturing considerations for this compound formulations [5] [2].

Table 1: Common Enteric Polymers Used in this compound Formulations

| Polymer | Dissolution pH | Application Function | Coating Concentration |

|---|---|---|---|

| Eudragit L100 | ≥6.0 | Prevents gastric release, enables jejunal/ileal delivery | 5-15% w/w of core weight |

| Eudragit S100 | ≥7.0 | Enables specific colonic delivery | 5-15% w/w of core weight |

| Eudragit L100-55 | ≥5.5 | Basic enteric protection, duodenal delivery | 5-12% w/w of core weight |

| Cellulose Acetate Phthalate | ≥6.0 | Traditional enteric polymer | 5-10% w/w of core weight |

| HPMC Phthalate | ≥5.5 | Alternative enteric polymer | 5-10% w/w of core weight |

Advanced Coating Architectures

Double enteric-coated systems represent a significant advancement in this compound formulation technology, addressing the limitations of single-layer coatings. These sophisticated systems employ multiple barrier layers to provide more reliable colonic targeting. In a typical double-coated formulation, drug-containing cores undergo an initial coating with a combination of pH-dependent and time-dependent release polymers. These primarily coated granules are then compressed into tablets, which subsequently receive a secondary outer enteric coating. This multi-layered approach creates sequential barriers that significantly reduce premature drug release in the upper GI tract. Experimental data demonstrates that double-coated formulations can limit drug release in the stomach and small intestine to less than 7%, a substantial improvement over conventional single-coated systems that may release up to 9.2% of the drug in the upper intestine [2] [4].

The primary coating layer typically consists of a blended polymer system combining Eudragit S100 (pH-dependent), Eudragit L100 (pH-dependent), and Eudragit RS (time-dependent). This combination creates a dual-trigger mechanism that requires both specific pH conditions and sufficient time for drug release, thereby compensating for individual variations in gastrointestinal transit and pH. The secondary coating applied after tableting typically uses standard enteric polymers like Eudragit L100-55 to provide initial gastric protection. This sophisticated coating architecture ensures that this compound remains protected throughout its transit through the stomach and small intestine, with release initiated specifically in the colon through the combined action of pH-dependent polymer dissolution and enzymatic activity on the time-dependent polymer components. The result is significantly enhanced site-specific delivery that maximizes therapeutic efficacy while minimizing adverse effects [2] [4].

Drug Release Mechanisms

pH-Dependent Release Trigger

The primary mechanism governing this compound release from enteric-coated formulations is pH-dependent polymer dissolution. This sophisticated drug delivery approach leverages the natural pH gradient existing along the gastrointestinal tract, which ranges from highly acidic in the stomach (pH 1.5-3.5) to progressively more alkaline through the small intestine (pH 6.0-7.5 in the jejunum and ileum) and colon (pH 7.0-7.5). Enteric coating polymers are specifically designed to remain intact at low pH levels, creating a protective barrier that prevents drug release in the stomach. As the formulation transitions to higher pH environments in the small intestine, the polymer undergoes ionization of carboxylic groups, leading to gradual dissolution of the coating matrix and subsequent drug release. This pH-responsive behavior ensures that this compound remains protected during gastric transit and begins dissolution only upon reaching the intestinal regions where its activation can occur [2] [3] [4].

The specificity of colonic targeting depends heavily on the selection of polymers with appropriate pH dissolution thresholds. Formulations utilizing Eudragit L100 (dissolving at pH ≥6.0) typically initiate release in the distal small intestine, while those incorporating Eudragit S100 (dissolving at pH ≥7.0) provide more specific colonic delivery. However, the inherent inter-individual variability in gastrointestinal pH represents a significant challenge for pH-dependent systems alone. Studies have documented substantial variations in intestinal acidity between different individuals and even within the same individual under different physiological conditions and disease states. This variability can lead to inconsistent drug release patterns, with potential premature release in some patients or delayed release in others. To address this limitation, formulators have developed combination approaches that integrate pH-dependent mechanisms with other release triggers to create more robust and predictable delivery systems [2] [3].

Enzymatic Activation and Colonic Conversion

The therapeutic efficacy of this compound depends not only on physical release but also on biochemical conversion to its active form. This compound functions as a prodrug that requires enzymatic transformation into its active metabolite, BHPM, to exert its laxative effects. This conversion occurs through hydrolytic deacetylation mediated by endogenous enzymes (intestinal deacetylases) present in the mucosal lining of the small intestine and colon, as well as bacterial enzymes in the colonic environment. The enteric coating design must therefore ensure that this compound reaches the appropriate anatomical sites containing these activating enzymes. Unlike its analog sodium picosulfate, which relies primarily on colonic bacterial enzymes for activation, this compound can be metabolized by both human intestinal enzymes and bacterial systems, providing redundant activation pathways that enhance its reliability as a therapeutic agent [1] [6] [7].

The biological activity of the activated metabolite BHPM involves multiple mechanisms that collectively promote bowel evacuation. BHPM directly stimulates the colonic mucosa to enhance peristaltic activity through activation of intrinsic neural pathways, particularly by stimulating parasympathetic nerve endings in the colonic wall. Additionally, it exerts secretory actions by activating adenylate cyclase in colonocytes, increasing intracellular cyclic AMP levels, which in turn promotes active chloride and bicarbonate secretion while inhibiting sodium and water absorption. Research has also identified a complementary mechanism involving the downregulation of aquaporin-3 (AQP3) water channels in the colonic epithelium, further reducing water absorption from the lumen into the circulation. These multifaceted actions collectively increase intraluminal water content, soften stool consistency, and enhance propulsive motor activity, primarily through the induction of high amplitude propagated contractions (HAPCs) that mass transport colonic contents toward the rectum [1] [6] [7].

Performance Data and Experimental Results

In Vitro Release and Solubilization Data

Comprehensive solubility studies have been conducted to identify optimal solubilizing agents for enhancing this compound dissolution in the limited fluid environment of the colon. These investigations systematically evaluated various surfactants, lipids, and solubility enhancers to address the inherent aqueous solubility limitations of this compound (approximately 1.3 μg/mL in water). The results demonstrated significant solubility improvements with specific excipients, particularly Labrasol (solubility of 3774.4 μg/mL) and Capmul MCM (solubility of 1716.9 μg/mL), representing enhancements of several thousand-fold compared to aqueous solution. These solubility enhancements are critical for ensuring adequate drug concentration in the colonic lumen, where fluid volumes are substantially restricted compared to upper GI regions. Intermediate solubility improvements were observed with polymer-based systems including Poloxamer 407 (28.7 μg/mL at 0.2% w/v solution) and HP-β-CD (22.9 μg/mL at 0.2% w/v solution), providing additional formulation options for specific delivery system requirements [2].

Table 2: this compound Solubility in Various Solubilizing Agents

| Solubilizing Agent | This compound Solubility (μg/mL) | Enhancement Factor vs. Water | Application Considerations |

|---|---|---|---|

| Water | 1.3 | 1.0 (baseline) | Reference only |

| Labrasol | 3774.4 | 2903.4 | High solubilization capacity |

| Capmul MCM | 1716.9 | 1320.7 | Medium-chain lipid |

| Poloxamer 407 | 28.7 | 22.1 | Thermo-responsive polymer |

| Solutol HS15 | 26.6 | 20.5 | Non-ionic surfactant |

| HP-β-CD | 22.9 | 17.6 | Molecular complexation |

Dissolution performance of advanced this compound formulations has been rigorously evaluated using pharmacopeial methods and biorelevant media simulating gastrointestinal conditions. Double enteric-coated tablet (DET) systems demonstrated exceptional release suppression in acidic media (pH 1.2), with less than 5% drug release after 2 hours, confirming effective gastric protection. Upon transition to neutral pH media simulating intestinal conditions, these optimized formulations exhibited rapid and complete release within 60-90 minutes, indicating appropriate disintegration and dissolution behavior in the target environment. Comparative studies with conventional single-coated formulations revealed that the double-coating approach reduced upper intestinal drug release from approximately 9.2% to below 7%, representing a statistically significant improvement in site-specific delivery. These in vitro findings correlate with enhanced in vivo performance, including reduced systemic exposure and improved therapeutic efficacy in constipated animal models [2].

In Vivo Pharmacokinetic and Pharmacodynamic Results

Pharmacokinetic studies in animal models and human subjects have demonstrated the profound impact of enteric coating design on systemic exposure and metabolite profiles. Following administration of conventional enteric-coated this compound tablets, an average of 51.8% of the administered dose was recovered as free BHPM in feces, while only 10.5-17.0% was excreted in urine as the glucuronidated metabolite, indicating limited systemic absorption. The active metabolite BHPM demonstrates a mean plasma elimination half-life of approximately 7.7 hours following administration of enteric-coated this compound tablets, with a time to maximum concentration (Tmax) of 8 hours for enteric-coated tablets compared to 1.7 hours for oral solutions, highlighting the delayed release characteristics of the coated formulations. Notably, studies in lactating women detected no free BHPM in breast milk following administration of enteric-coated this compound, confirming the minimal systemic exposure and favorable safety profile of properly formulated products [1] [7].

Pharmacodynamic assessments in constipated rabbit models have provided compelling evidence for the therapeutic advantages of advanced coating systems. Comparative studies demonstrated that doubly enteric-coated tablets containing solubilized this compound produced significantly faster onset of laxative action (4.2 ± 0.6 hours) compared to conventional enteric-coated tablets (6.8 ± 1.1 hours). Additionally, the improved formulations resulted in enhanced stool output parameters, including increased stool weight, frequency, and water content, confirming superior therapeutic efficacy. These pharmacodynamic improvements correlate with the optimized colonic delivery and enhanced drug solubilization achieved through advanced coating strategies. Clinical observations in human studies have further validated these findings, with this compound demonstrating comparable or superior efficacy to other constipation treatments including prucalopride, lubiprostone, linaclotide, and sodium picosulfate in terms of complete spontaneous bowel movements per week [1] [2].

Table 3: Pharmacokinetic Parameters of this compound Formulations

| Parameter | Enteric-Coated Tablet | Oral Solution | Rectal Suppository | Double Enteric-Coated Tablet |

|---|---|---|---|---|

| Tmax (hours) | 8.0 | 1.7 | 0.5-1.0 | 10-12 |

| Cmax (ng/mL) | 26 | 237 | 0-64 | 15-25 |

| Half-life (hours) | 7.7 | Not reported | Not reported | 8-10 |

| Fecal Recovery | 51.8% | Not reported | Not reported | >60% |

| Urinary Excretion | 10.5-17.0% | Not reported | 3.1% | <10% |

Detailed Formulation Protocols

Coating Process and Parameters

The manufacturing protocol for this compound enteric-coated formulations involves sequential unit operations that must be precisely controlled to ensure consistent product quality. The process begins with the preparation of drug-loaded cores, which may consist of this compound alone or incorporated into solid dispersions with solubility-enhancing polymers such as hydroxypropyl methylcellulose (HPMC) in ratios of 1:4 (drug:polymer). The powder mixture is thoroughly blended using a V-mixer at 20 rpm for 10 minutes, followed by the addition of lubricants (typically 0.5-1.0% magnesium stearate). The lubricated blend is then compressed into tablets using a single-punch tablet press equipped with round concave punches (6 mm diameter) under a compression force of 12 ± 1 kN, producing tablets with hardness of approximately 38 ± 2 kp. These core tablets must demonstrate appropriate mechanical strength to withstand the subsequent coating process without chipping or breaking [5] [2].

The coating solution is prepared by dissolving enteric polymers (Eudragit L100 and S100) in solvent systems consisting of acetone and isopropanol (4:6 w/w) with added plasticizers (triethyl citrate) and anti-adherents (talc). The total solute content in the final coating solution is typically adjusted to 13.5% to achieve optimal viscosity for spraying. The coating process is performed using a pan coater system, with the core tablets introduced into the rotating pan and the coating solution applied through a nozzle with a diameter of 1.2 mm. Critical process parameters include an inlet air temperature of 50°C, pan rotation rate of 45 rpm, and spray rate of 5 mL/min. These conditions must be strictly controlled to ensure uniform coating distribution while preventing overwetting or premature drying. The resulting coated tablets typically achieve a weight gain of 5-10% from the coating application, providing sufficient barrier properties while maintaining acceptable tablet size for patient administration [5] [2].

Quality Control and Performance Evaluation

Rigorous quality assessment of enteric-coated this compound formulations involves multiple in vitro tests to verify performance characteristics. The disintegration test is conducted using USP apparatus with sequential media exposure: initially in 0.1N HCl (pH 1.2) for 2 hours followed by transfer to phosphate buffer (pH 6.8 or 7.4). Acceptable formulations must remain intact in the acidic medium with no signs of disintegration or drug release exceeding 5%, while rapidly disintegrating (within 60-90 minutes) in the buffer medium. Dissolution testing employs similar two-stage media transition to quantify drug release profiles, with samples analyzed by HPLC to determine this compound concentration. Acceptance criteria typically specify not more than 10% release in acidic medium after 2 hours and not less than 80% release in buffer within 45 minutes after medium transition. These tests ensure the formulation will perform as intended in the variable gastrointestinal environment [2] [3].

Additional physical characterization includes tablet hardness testing using crushing strength measurement apparatus, with target values of 38 ± 2 kp ensuring adequate mechanical strength for handling and packaging while maintaining acceptable disintegration properties. Friability testing determines resistance to surface abrasion during shipping and handling, with acceptable limits not exceeding 1.0% weight loss after 100 rotations. For advanced double-coated systems, additional testing may include scanning electron microscopy to examine coating layer integrity and thickness, and stability studies under various temperature and humidity conditions to assess shelf-life. These comprehensive quality control measures collectively ensure that the enteric-coated this compound formulations maintain their protective function during storage and administration, while providing reliable site-specific release upon reaching the target intestinal regions [5] [2].

Visualization of Mechanisms and Formulation Design

Coating Structure and Release Mechanism

The following diagram illustrates the multilayer coating architecture and sequential release mechanism of advanced this compound formulations:

Diagram 1: Multilayer coating architecture and sequential release mechanism of advanced this compound formulations

Pharmacological Mechanism of Action

The following diagram details the pharmacological pathway of activated this compound and its therapeutic effects on colonic function:

Diagram 2: Pharmacological pathway of activated this compound and its therapeutic effects on colonic function

Conclusion and Future Perspectives

The enteric coating design of this compound formulations represents a sophisticated pharmaceutical approach to overcoming the significant challenges of colonic drug delivery. Through the strategic implementation of pH-dependent polymers, time-release mechanisms, and solubility enhancement technologies, modern this compound formulations achieve reliable site-specific delivery that maximizes therapeutic efficacy while minimizing adverse effects. The development of double enteric-coated systems with optimized solubilization represents a significant advancement over conventional single-coated formulations, demonstrating improved colonic targeting and enhanced pharmacokinetic profiles in both animal models and human studies. These technological innovations have solidified this compound's position as a first-line treatment for constipation, with proven efficacy comparable to newer pharmacological agents [1] [2].

References

- 1. This compound: A review of pharmacology and clinical evidence to ... [pmc.ncbi.nlm.nih.gov]

- 2. Colon-targeted delivery of solubilized this compound by doubly ... [sciencedirect.com]

- 3. Review Enteric coating of oral solid dosage forms as a tool ... [sciencedirect.com]

- 4. This compound dosage form with multiple enteric polymer ... [patents.google.com]

- 5. 2.8. Preparation of Enteric-Coated Tablet Containing ... [bio-protocol.org]

- 6. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 7. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Technical Analysis of Bisacodyl as a Phenolphthalein Derivative: Development, Mechanisms, and Clinical Applications

Executive Summary

This comprehensive technical review examines the development pathway of bisacodyl as a therapeutic derivative of phenolphthalein, focusing on the structural optimization that preserved cathartic efficacy while mitigating carcinogenic risk. The transition from phenolphthalein to this compound represents a significant case study in pharmaceutical development, demonstrating how structural modifications can dissociate therapeutic effects from toxicity. Through detailed analysis of mechanistic studies, structural-activity relationships, and clinical evidence, this review establishes that this compound maintains effective laxative properties through related but distinct molecular pathways while exhibiting a substantially improved safety profile. Current clinical evidence supports this compound's position as a first-line treatment for chronic constipation, with recent large-scale studies confirming maintained efficacy without dose escalation over extended periods. These findings have important implications for future development of gastrointestinal therapeutics and the continuing optimization of laxative agents.

Historical Context and Regulatory Evolution

Phenolphthalein's Medicinal History and Safety Concerns

Historical applications: Phenolphthalein enjoyed over a century of use as an effective laxative agent before safety concerns emerged. Its widespread incorporation into over-the-counter formulations demonstrated its therapeutic efficacy for constipation management, with market presence in products such as Ex-Lax and Feen-a-Mint. [1] [2]

Carcinogenicity evidence: Rodent bioassays conducted in the 1990s revealed tumorigenic potential, prompting regulatory reevaluation. These studies demonstrated that phenolphthalein administration resulted in increased incidence of adrenal medullary tumors, ovarian tumors, and hematopoietic tumors in rats, leading to its classification as possibly carcinogenic to humans (IARC Group 2B). [1] [3]

Regulatory actions: Based on these safety concerns, the U.S. Food and Drug Administration (FDA) reclassified phenolphthalein from Category I (generally recognized as safe and effective) to Category II (not generally recognized as safe and effective) in 1999. This regulatory shift prompted its removal from the over-the-counter laxative market and stimulated reformulation of existing products with alternative active ingredients. [4]

This compound's Development and Regulatory Status

Structural derivation: this compound (4,4'-diacetoxy-diphenyl-[pyridyl-2]-methane) was developed as a therapeutic alternative with a similar diphenylmethane core structure but modified side chains. These strategic modifications were designed to maintain cathartic efficacy while potentially reducing systemic exposure and toxicity. [5] [6]

Regulatory acceptance: Unlike phenolphthalein, this compound has maintained Category I status (generally recognized as safe and effective) following comprehensive safety evaluation. It is endorsed as a first-line treatment for chronic constipation in current clinical guidelines from the American College of Gastroenterology and the American Gastroenterological Association. [3] [5]

Modern applications: this compound remains widely utilized in clinical practice for multiple indications beyond routine constipation management, including bowel preparation prior to colonoscopy, management of opioid-induced constipation, and treatment of constipation in specialized populations such as patients with neuropathy. [5]

Table 1: Historical Timeline of Key Developments

| Year | Development Milestone | Significance |

|---|---|---|

| 1871 | Phenolphthalein first synthesized by Adolf von Baeyer | Initial discovery and chemical characterization |

| Early 1900s | Phenolphthalein commercialized as laxative | Widespread over-the-counter availability |

| 1950s | This compound introduced as stimulant laxative | Alternative diphenylmethane derivative enters market |

| 1990s | Rodent carcinogenicity studies published | Evidence of tumorigenic potential for phenolphthalein |

| 1997 | Phenolphthalein withdrawn in Canada | First major regulatory action based on safety concerns |

| 1999 | FDA reclassification of phenolphthalein to Category II | Formal U.S. market removal for laxative use |

| 2002-present | This compound maintained in Category I with expanded indications | Continued safety and efficacy confirmation |

Structural and Chemical Relationship

Core Chemical Structures and Modifications

The structural relationship between phenolphthalein and this compound exemplifies strategic molecular modification to enhance therapeutic utility while addressing safety concerns:

Phenolphthalein foundation: Phenolphthalein (C₂₀H₁₄O₄) features a core framework consisting of two phenolic rings attached to a phthalide moiety through a central carbon atom. This arrangement creates a conjugated system responsible for its pH-sensitive color-changing properties, while the phenolic hydroxyl groups contribute to its biological activity. [1]

This compound modifications: this compound incorporates key structural alterations including:

These specific modifications were designed to preserve the laxative efficacy of the parent compound while altering metabolic pathways and distribution patterns to mitigate the carcinogenic potential observed with phenolphthalein.

Structure-Activity Relationship (SAR) Studies

Systematic investigation of structural analogs has revealed key determinants of laxative activity within the diphenylmethane derivative class:

Hydroxyl group positioning: Early SAR studies demonstrated that trihydric derivatives with specific hydroxylation patterns could exceed phenolphthalein's laxative potency by up to 1.63-fold, suggesting the importance of hydrogen bonding capacity for optimal receptor interaction. [7]

Skeletal modifications: Replacement of the phthalide moiety with alternative heterocyclic systems produced varying effects on activity. Notably, isatin derivatives demonstrated up to 17-fold greater potency than phenolphthalein, while phenolnaphthalein analogs exhibited approximately 5-fold enhanced activity. [7]

Steric and electronic factors: The SAR findings support a mechanism dependent on specific spatial arrangements and electronic distribution rather than simple hydrophobicity or bulk tolerance. These insights informed the rational design of this compound and related therapeutic agents. [7]

Table 2: Comparative Structural and Properties Analysis

| Property | Phenolphthalein | This compound |

|---|---|---|

| Chemical Formula | C₂₀H₁₄O₄ | C₂₂H₁₉NO₄ |

| Molecular Weight | 318.33 g/mol | 361.39 g/mol |

| Core Structure | 3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one | 4,4'-(Pyridin-2-ylmethylene)diplenyl diacetate |

| Active Metabolites | Phenolphthalein (direct activity) | BHPM [bis-(p-hydroxyphenyl)-pyridyl-2-methane] |

| Water Solubility | 400 mg/L | Low (requires enteric coating) |

| pKa | 9.7 | Not specified |

| Key Structural Features | Two phenolic rings, phthalide group, central quaternary carbon | Diphenylmethane core, pyridine ring, diacetate groups |

Mechanisms of Action and Pharmacological Properties

Comparative Mechanisms of Action

Although both compounds belong to the stimulant laxative class, they exhibit distinct molecular interactions and physiological effects:

Phenolphthalein mechanisms:

This compound mechanisms:

- Dual activity comprising anti-absorptive/secretory effects and direct prokinetic action

- Activation of colonic peristalsis through stimulation of the enteric nervous system

- Induction of high-amplitude propagated contractions (HAPCs) crucial for mass movement

- Prostaglandin-mediated enhancement of intestinal motility and secretion

- Modulation of aquaporin-3 expression, reducing water transfer from lumen to circulation [5] [6]

Metabolic Pathways and Pharmacokinetics

The metabolic fate of these compounds significantly influences their safety and efficacy profiles:

This compound activation: Following oral administration, this compound undergoes hydrolytic conversion to its active metabolite BHPM [bis-(p-hydroxyphenyl)-pyridyl-2-methane] through the action of intestinal deacetylase enzymes and colonic bacterial flora. This activation occurs primarily in the large intestine, limiting systemic exposure. [5]

Systemic exposure: this compound exhibits minimal absorption from the gastrointestinal tract, with the majority of the administered dose (83-87%) excreted unchanged in feces. Only 13-17% of the dose is absorbed and excreted in urine as glucuronidated metabolites, reducing potential for systemic toxicity. [5]

Phenolphthalein metabolism: In contrast, phenolphthalein undergoes more extensive systemic distribution with less understood metabolic pathways, potentially contributing to its observed toxicity in distant organs. [1] [2]

Diagram: this compound's metabolic activation and dual mechanisms driving its laxative effect.

Safety and Toxicity Profiles

Carcinogenicity and Genotoxicity Evidence

Comprehensive assessment of toxicological data reveals significant differences in risk profiles:

Phenolphthalein concerns:

- Clear evidence of carcinogenic potential in rodent models across multiple organ systems

- Classification as IARC Group 2B ("possibly carcinogenic to humans")

- Inclusion on the European Chemicals Agency's candidate list for substances of very high concern (SVHC)

- Mechanism may involve DNA damage or promotional effects on preneoplastic lesions [1] [3]

This compound safety data:

- Comprehensive genotoxicity testing demonstrates absence of mutagenic effects in standard test systems

- No evidence of carcinogenic potential in long-term animal studies or human epidemiological data

- Well-established safety profile supported by decades of post-marketing surveillance

- Restoration to FDA Category I status following rigorous safety evaluation [3] [5]

Clinical Adverse Effects and Risk Management

Evaluation of clinical safety data demonstrates distinct adverse effect profiles:

Phenolphthalein adverse effects: Historical reports described potential for electrolyte disturbances with chronic use, particularly hypokalemia, along with potential for hypersensitivity reactions and laxative dependence with prolonged use. [1] [2]

This compound adverse effects: Clinical trials and post-marketing surveillance identify a generally favorable safety profile with:

- Most common adverse effects including abdominal discomfort (cramping/pain), diarrhea, and headache

- Typically mild and transient nature, rarely requiring treatment discontinuation

- Minimal potential for electrolyte imbalance at recommended doses

- No evidence of habituation or dose escalation with long-term use [8] [5]

Table 3: Comprehensive Safety and Regulatory Profile Comparison

| Parameter | Phenolphthalein | This compound |

|---|---|---|

| Carcinogenicity Classification | IARC Group 2B (possibly carcinogenic) | No classification (inadequate evidence) |

| Genotoxicity | Positive in some assays | Consistently negative |

| FDA Category | Category II (not recognized as safe) | Category I (recognized as safe and effective) |

| Most Common Adverse Effects | Electrolyte imbalance, gastrointestinal cramping | Abdominal pain, diarrhea, headache (generally mild) |

| Long-term Safety | Not recommended due to carcinogenicity concerns | Supported by clinical studies up to 12 months |

| Pregnancy Use | Contraindicated | Minimal systemic absorption allows cautious use |

| Habituation Risk | Theoretical concern with chronic use | No evidence of dose escalation in long-term studies |

Clinical Evidence and Contemporary Applications

Efficacy Evidence and Therapeutic Applications

Robust clinical research supports this compound's position in constipation management:

Chronic constipation management: Clinical trials demonstrate that this compound significantly improves stool frequency, consistency, and straining compared to placebo. Systematic reviews have established level 4 evidence supporting its efficacy for chronic constipation, leading to its endorsement in major clinical guidelines. [5]

Dose stability and habituation assessment: A recent large-scale retrospective study of long-term this compound users (n=218) demonstrated that 94% of patients maintained stable dosing over 12 months of follow-up without requirement for dose escalation. This finding challenges historical concerns regarding laxative habituation and supports appropriate long-term use. [8]

Specialized applications: this compound has established utility in specific patient populations including those with neuropathy-related constipation, opioid-induced constipation, and as part of bowel preparation protocols for diagnostic procedures. Its flexible administration routes (oral and rectal) further enhance its clinical utility. [5]

Contemporary Regulatory Status and Guidelines

Current clinical guidelines reflect evidence-based positioning of this compound:

Professional society endorsements: The American College of Gastroenterology (ACG) and American Gastroenterological Association (AGA) guidelines endorse this compound as a first-line therapeutic option for chronic idiopathic constipation, reflecting its established efficacy and safety profile. [3] [5]

International regulatory status: this compound maintains approved status in major international markets including the United States, European Union, and Japan, with availability in both prescription and over-the-counter formulations depending on jurisdiction and strength. [5]

Pediatric applications: The North American Society of Pediatric Gastroenterology, Hepatology, and Nutrition (NASPGHAN) guidelines recognize this compound as an appropriate stimulant laxative for specific pediatric populations, including postoperative Hirschsprung disease patients. [5]

Research Implications and Future Directions

Therapeutic Optimization and Novel Applications

The successful development of this compound from phenolphthalein suggests several promising research directions:

Structural refinement: SAR studies indicate potential for further optimization of the diphenylmethane scaffold to enhance potency while maintaining safety. The discovery of analogs with significantly increased activity (up to 17-fold for isatin derivatives) suggests potential for next-generation agents. [7]

Mechanistic exploration: Further elucidation of this compound's molecular targets, particularly its effects on specific prostaglandin pathways and aquaporin regulation, may reveal opportunities for novel therapeutic approaches to motility disorders. [5] [6]

Formulation advances: Development of modified release formulations could further optimize this compound's therapeutic index by precisely targeting colonic delivery and minimizing upper GI exposure.

Regulatory Science and Safety Assessment

The historical transition from phenolphthalein to this compound offers important lessons for drug development:

Animal model interpretation: The discordance between rodent carcinogenicity findings and human cancer risk assessment for phenolphthalein highlights the importance of species-specific metabolic considerations in safety evaluation. [3]

Risk-benefit integration: The this compound development pathway demonstrates the importance of contextualizing risk within therapeutic need, particularly for conditions like chronic constipation that significantly impact quality of life. [3] [8]

Post-marketing surveillance: The value of real-world evidence in confirming long-term safety is demonstrated by recent large-scale observational studies supporting this compound's maintained efficacy and safety with prolonged use. [8]

Conclusion

The development of this compound as a structural derivative of phenolphthalein represents a successful case study in pharmaceutical optimization, demonstrating how strategic chemical modifications can preserve therapeutic efficacy while mitigating serious safety concerns. Through replacement of the phthalide moiety with a pyridyl-2-methane group and acetylation of phenolic hydroxyls, this compound maintains effective laxative activity through similar but distinct mechanisms while exhibiting a substantially improved toxicological profile.

References

- 1. Phenolphthalein [en.wikipedia.org]

- 2. Phenolphthalein: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Review article: do stimulant laxatives damage the gut? A ... [pmc.ncbi.nlm.nih.gov]

- 4. Rulemaking History for OTC Laxative Drug Products [fda.gov]

- 5. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. sciencedirect.com/topics/neuroscience/ this compound [sciencedirect.com]

- 7. Article STUDIES ON THE LAXATIVE ACTIVITY OF ... [sciencedirect.com]

- 8. A Retrospective Real-World Observational Study Assessing the... [pmc.ncbi.nlm.nih.gov]

bisacodyl stimulant laxative class pharmacology

Bisacodyl Pharmacology at a Glance

| Aspect | Details |

|---|---|

| Drug Class | Diphenylmethane derivative; Stimulant laxative [1] [2] |

| Mechanism of Action | Dual action: (1) Stimulates colonic peristalsis via the enteric nerves; (2) Increases fluid and electrolyte secretion [3] [1] [4] |

| Primary Molecular Targets | Aquaporin-3 (negative modulator); Na+/K+ ATPase (inhibitor) [3] |

| Bioavailability | ~16% (oral) [3] |

| Onset of Action | 6-12 hours (oral); 15-60 minutes (rectal suppository); 5-20 minutes (rectal enema) [1] [4] [5] |

| Elimination Half-Life (Active Metabolite) | ~7.3 - 10 hours [3] [2] |

| Route of Elimination | Primarily feces; ~13-17% of dose in urine as metabolite [3] [1] |

Detailed Mechanism of Action

This compound is a prodrug that requires conversion into its active form, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM), in the gut [2]. The diagram below illustrates its metabolic activation and dual mechanism of action.

This compound's metabolic activation and dual mechanism of action on the colon.

Pharmacokinetics & Metabolism

The journey of this compound in the body is characterized by its local action and minimal systemic absorption.

- Absorption and Distribution: Oral this compound has low systemic bioavailability (~16%) due to its enteric coating, ensuring delivery to the colon [3] [1]. The volume of distribution for its active metabolite (BHPM) is 181 L after a single dose and 289 L at steady state [3] [1].

- Metabolism and Excretion: this compound is hydrolyzed in the colon by intestinal deacetylases to its active metabolite, BHPM [3] [1]. BHPM is then glucuronidated in the intestinal wall and liver [1]. The majority of the drug is eliminated in the feces, with a minor fraction (13-17%) excreted in urine as the glucuronidated metabolite [3] [1].

Key Experimental Protocols

For researchers, understanding the methodologies used to elucidate this compound's effects is crucial. Key experimental approaches from the literature are summarized below.

| Study Focus | Experimental Model | Key Protocol Details | Primary Outcome Measures |

|---|---|---|---|

| Prokinetic Effect | Colonic manometry in patients with slow-transit constipation [1] [2] | Administration of a 10 mg this compound solution during manometry. | Induction of High-Amplitude Propagated Contractions (HAPCs); measurement of HAPC duration, propagation, and amplitude. |

| Secretory Effect | In vitro studies on small intestinal enterocytes (rat model) [1] | Exposure of enterocyte preparations to this compound and measurement of intracellular messengers and ion transport. | Activation of adenylate cyclase and increase in cyclic AMP (cAMP); measurement of active Cl- and HCO3- secretion. |

| Anti-Absorptive Effect | Investigations of aquaporin expression [3] [1] | Analysis of colonic tissue (likely animal models) after this compound treatment. | Measurement of Aquaporin 3 (AQP3) expression levels in the colon via techniques like immunohistochemistry or Western blot. |

| Safety & Toxicology | Systematic literature review [6] | Comprehensive review of preclinical and clinical publications (1968-2023) assessing long-term use. | Evaluation of morphological changes in the colon, damage to the enteric nervous system, and potential carcinogenicity. |

Clinical Dosing & Safety

- Dosage Forms: 5 mg delayed-release oral tablets; 5 mg and 10 mg rectal suppositories; 10 mg/30 mL rectal enemas [7] [4] [5].

- Adult Dosing: 5-15 mg orally once daily; 10 mg rectally once daily [1] [7]. For bowel preparation, higher doses (e.g., 30 mg orally) may be used [7].

- Common Adverse Effects: Abdominal cramping/pain, diarrhea, nausea, vomiting, and rectal burning (with rectal administration) [1] [5] [8].

- Important Precautions: Tablets should be swallowed whole, not taken within an hour of antacids or milk [7] [5] [8]. This compound is contraindicated in patients with ileus, bowel obstruction, acute abdominal conditions, or severe dehydration [7] [8]. A 2024 safety review found no convincing evidence that this compound causes permanent damage to the colon or cancer, and its risks have likely been overstated [6].

This compound's long history of use and well-defined dual mechanisms make it a valuable option for managing constipation. Recent analyses support its safety profile, reinforcing its role in clinical practice and as a comparator in clinical research.

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. This compound: A review of pharmacology and clinical evidence to ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound [en.wikipedia.org]

- 5. This compound (Dulcolax, Fleet, and others): Uses, Side Effects, ... [webmd.com]

- 6. Review article: do stimulant laxatives damage the gut? A ... [pmc.ncbi.nlm.nih.gov]

- 7. Dulcolax, Correctol (this compound) dosing, indications, ... [reference.medscape.com]

- 8. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

bisacodyl pharmacodynamics colonic secretion

Molecular Mechanisms of Colonic Secretion

Bisacodyl is a prodrug; its active metabolite, BHPM, acts locally on the colonic mucosa to promote significant fluid and electrolyte secretion through specific cellular pathways [1] [2] [3].

- Activation of Adenylate Cyclase: BHPM stimulates the enzyme adenylate cyclase in enterocytes, increasing intracellular cyclic AMP (cAMP) levels [2] [3].

- Ion Secretion: Elevated cAMP promotes the active secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the colonic lumen [2] [3].

- Water Efflux: The osmotic gradient created by ion secretion drives the passive efflux of sodium (Na⁺), potassium (K⁺), and water into the lumen, increasing stool water content [2].

- Inhibition of Aquaporins: this compound also decreases the expression of aquaporin 3 (AQP3) in the colon, channels that normally transfer water from the intestinal tract back into the vascular system, thereby retaining more water in the stool [2].

The diagram below illustrates this primary secretory pathway.

Direct Prokinetic and Neuromuscular Effects

Alongside secretion, this compound directly enhances colonic motility.

- Stimulation of High-Amplitude Propagated Contractions (HAPCs): this compound triggers HAPCs, which are powerful propulsive contractions essential for moving colonic content [1] [2]. A manometry study showed that a 10 mg this compound solution induced a motor response characterized by one or more HAPCs in 90% of patients with slow-transit constipation [2].

- Direct Action on Smooth Muscle: Research on human sigmoid colon tissue demonstrates that this compound directly increases the tone of the longitudinal muscle, an effect that persists even after blocking neural signaling [4]. This indicates a direct effect on smooth muscle cells, independent of the nervous system [4].

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative findings from recent human studies, particularly using Magnetic Resonance Imaging (MRI) to non-invasively assess this compound's effects.

| Parameter | Single 5mg Dose (vs. Placebo) | Three Repeated 5mg Daily Doses (vs. Placebo) | Measurement Technique |

|---|---|---|---|

| Ascending Colon Water Content (T1) | No significant change (11% increase, P=0.58) [5] | 62% greater (P=0.02) [5] | MRI T1 signal [5] |

| Small Bowel Water Content | No significant change [5] | Significantly increased (P<0.03) [5] | MRI [5] |

| Whole Gut Transit Time | Shortened (P<0.049) [5] | Shortened (P<0.049) [5] | MRI marker [5] |

| Number of "Mass Movements" | Information not specified in search results | Significantly increased (P=0.048) [5] | MRI (segmental volume change >20%) [5] |

| Time to Defecation | Reduced (P=0.01) [5] | Reduced (P=0.01) [5] | Patient diary [5] |

| Stool Frequency & Consistency | No significant change in BSFS [5] | Increased frequency (P=0.006) & softer stools (P=0.03) [5] | Bristol Stool Form Scale (BSFS) [5] |

Detailed Experimental Protocols

For researchers, here are the methodologies from key studies that elucidated this compound's mechanism of action.

MRI Study of Secretion and Motility

This 2024 randomized, placebo-controlled crossover trial used MRI to simultaneously assess secretion and motility in patients with functional constipation [5] [6].

- Study Design: Two parts: a single 5 mg dose, and 5 mg daily for 3 consecutive days [5].

- Participants: Adults meeting Rome IV criteria for Functional Constipation [5].

- Primary Endpoint: Ascending colon water content inferred from T1 signal (AUC 300-450 minutes post-dosing) [5].

- Key Procedures:

- Serial MRI Scans: Conducted every 75 minutes at baseline and for 6 hours post-dosing [5].

- "Mass Movements:" Quantified as episodes where segmental colonic volume changed by >20% from baseline volume between sequential scans [5].

- Transit & Stool Analysis: Whole gut transit time assessed via MRI marker, and stool consistency via Bristol Stool Form Scale [5].

In Vitro Study on Human Colon Muscle Tone

This 2018 study investigated the direct effect of this compound on human colonic smooth muscle [4].

- Tissue Source: Sigmoid colon muscle strips (longitudinal and circular) from 20 subjects undergoing colectomy for colon cancer [4].

- Measurement: Isometric force changes in response to Electrical Field Stimulation (EFS) [4].

- Experimental Protocol:

- Key Finding: this compound increased longitudinal muscle tone even after TTX administration, confirming a direct myoelectric effect independent of neural pathways [4].

The integrated mechanism of this compound's dual action on secretion and motility is summarized below.

Clinical and Research Implications

- Dosing Strategy: The finding that secretory effects are more pronounced with repeated dosing suggests that patients not responding to a single dose may benefit from a short course of daily this compound to soften stools [5].

- Therapeutic Profile: The dual mechanism makes this compound particularly effective for various constipation types, including chronic idiopathic constipation and slow-transit constipation [1] [2].

- Research Tool: The ability of this compound to reliably induce HAPCs makes it a valuable pharmacologic provocant during colonic manometry to diagnose colonic motor disorders [2] [4].

References

- 1. : A review of pharmacology and clinical evidence to guide... This compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Increased Tone of the Human Colon Muscle by this compound ... [jnmjournal.org]

- 5. A Randomized, Placebo‐controlled Trial in Constipation [pmc.ncbi.nlm.nih.gov]

- 6. A Randomized, Placebo-controlled Trial in Constipation [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: In Vitro Dissolution Testing Methods for Bisacodyl Formulations

Introduction to Bisacodyl Properties and Relevance to Dissolution Testing

This compound is a diphenylmethane derivative that functions as a stimulant laxative used primarily for the treatment of constipation and for bowel preparation prior to medical procedures. As a BCS Class II/IV compound, this compound exhibits poor aqueous solubility (below 3.0 μg/mL in water at 37°C) but high permeability, making dissolution the rate-limiting step for absorption and consequently, its biological performance [1] [2]. The chemical structure of this compound, 4,4'-(pyridin-2-ylmethylene)bis(4,1-phenylene) diacetate, contributes to its challenging dissolution profile and necessitates specialized formulation approaches to enhance solubility and dissolution rates [2].

For pharmaceutical scientists, developing discriminatory dissolution methods for this compound is critical due to its pH-dependent solubility and the fact that it is a prodrug that must be converted by intestinal deacetylases to the active metabolite BHPM (bis-(p-hydroxyphenyl)-pyridyl-2-methane) [2]. The complex pharmacokinetics of this compound, with only 16% oral bioavailability for enteric-coated formulations, further underscores the importance of robust in vitro dissolution testing to predict in vivo performance [2]. This document provides comprehensive application notes and detailed protocols for dissolution testing of various this compound formulations, incorporating recent scientific advances and regulatory considerations to assist researchers in developing discriminatory dissolution methods.

Fundamental Considerations for Dissolution Method Development

Physicochemical Properties Influencing Dissolution

The development of dissolution methods for this compound must account for its fundamental physicochemical properties, which significantly influence dissolution behavior. This compound has a molar mass of 361.391 g/mol, a log P value of 3.45, and exhibits pH-dependent solubility—it is soluble in mineral acids but practically insoluble in water and alkaline media [1] [3]. This poor aqueous solubility, particularly at higher pH values, presents unique challenges for dissolution testing, especially for formulations targeting colonic release where fluid volume is limited and pH approaches neutral to slightly alkaline conditions [4] [3].

The drug substance properties must be thoroughly characterized during method development, including particle size distribution, polymorphic form, and pKa values, as these factors can significantly impact dissolution rates [5]. Additionally, this compound's stability profile must be considered when selecting dissolution media, as it may be susceptible to degradation under certain pH conditions. Pre-formulation studies using techniques such as dynamic vapor sorption (DVS), Fourier-transform infrared spectroscopy (FT-IR), and Raman spectroscopy can provide valuable insights into potential interactions between this compound and pharmaceutical excipients that might affect dissolution performance [1].

Apparatus Selection and Configuration

The selection of appropriate dissolution apparatus is critical for developing discriminatory methods. For solid oral dosage forms containing this compound, the USP Apparatus 1 (basket) and USP Apparatus 2 (paddle) are most commonly employed [5]. The decision framework for apparatus selection should consider formulation characteristics:

- USP Apparatus 1 (basket) is typically preferred for floating formulations and products that may disintegrate into large particles that could impede paddle movement [5].

- USP Apparatus 2 (paddle) is most suitable for immediate-release and modified-release tablets, with standard agitation rates typically ranging from 50-75 rpm [5].

- For suppository formulations, specialized apparatus such as USP Apparatus 3 (reciprocating cylinders) or modified paddle methods may be employed, often with sinkers to maintain immersion [6] [3].

Visual observation during method development is imperative to identify potential artifacts such as coning (formation of a cone-shaped mass of insoluble material at the vessel bottom) or adhesion to vessel walls, which can lead to high variability in results [5]. The agitation rate should be optimized to provide discriminatory power while maintaining low variability (typically RSD <20% at early time points and <10% at later time points) [5].

Dissolution Media Selection

The selection of dissolution media should consider the gastrointestinal pH progression and this compound's pH-dependent solubility. For quality control purposes, aqueous buffers are typically employed, but for biorelevant prediction, more complex media may be required.

Table 1: Dissolution Media Options for this compound Formulations

| Media Type | Composition | pH | Application | Remarks |

|---|---|---|---|---|

| Simulated Gastric Fluid | HCl 0.1 M | 1.2 | Enteric-coated tablets (initial stage) | Without enzymes; 2-hour duration typically |

| Simulated Intestinal Fluid | Phosphate buffer | 6.8 | Enteric-coated tablets (second stage) | 3-hour duration typically |

| Simulated Colonic Fluid | Phosphate buffer with additives | 7.4 | Colon-targeted formulations | With enzymes/probiotics; 7-hour duration |